

Metominostrobin: A Comparative Analysis of its Efficacy Against Fungal Pathogens

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Compound of Interest

Compound Name: **Metominostrobin**

Cat. No.: **B8650213**

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Metominostrobin, a broad-spectrum systemic fungicide, belongs to the strobilurin class of chemicals renowned for their efficacy in controlling a wide range of fungal diseases in crops. This guide provides a comprehensive comparison of **Metominostrobin**'s performance against several key fungal pathogens, supported by available experimental data. Detailed methodologies for the cited experiments are also provided to aid researchers and scientists in their understanding and potential replication of the findings.

Efficacy of Metominostrobin (EC50 Values)

The half-maximal effective concentration (EC50) is a standard measure of a fungicide's potency, representing the concentration required to inhibit 50% of fungal growth in vitro. The following table summarizes the available EC50 values for **Metominostrobin** against various fungal pathogens. For comparative purposes, data for other widely used strobilurin fungicides are also included.

Fungal Pathogen	Metominostrobin	Azoxystrobin	Picoxystrobin	Trifloxystrobin
Rhizoctonia solani	1.8 μ M	-	-	-
Pyricularia oryzae	Effective in controlling rice blast	0.02 - 2.02 μ g/mL	-	-
Botrytis cinerea	Data not available	0.001 - 0.008 μ g/mL	-	-
Phytophthora infestans	Data not available	-	-	-
Puccinia striiformis f. sp. tritici	Data not available	-	-	-
Fusarium graminearum	Data not available	0.966 μ g/mL	-	Naturally resistant

Note: Specific EC50 values for **Metominostrobin** against Pyricularia oryzae, Botrytis cinerea, Phytophthora infestans, Puccinia striiformis f. sp. tritici, and Fusarium graminearum were not available in the reviewed literature. However, **Metominostrobin** has been reported to be effective in managing rice blast disease caused by Pyricularia oryzae.^[1] The provided EC50 values for other strobilurin fungicides offer a point of comparison for their in vitro activity against these pathogens.

Experimental Protocols

The determination of EC50 values is crucial for assessing the efficacy of fungicides. The "poisoned food technique" or agar dilution method is a widely accepted in vitro assay for this purpose.

Poisoned Food Technique (Agar Dilution Method) for Mycelial Growth Inhibition

This method assesses the ability of a fungicide to inhibit the growth of fungal mycelium on a nutrient agar medium.

1. Preparation of Fungicide Stock Solutions:

- A stock solution of **Metominostrobin** is prepared by dissolving a known weight of the technical grade active ingredient in a minimal amount of a suitable solvent (e.g., acetone or dimethyl sulfoxide).
- Serial dilutions are then made to obtain a range of desired concentrations.

2. Preparation of Fungicide-Amended Media:

- A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.
- After cooling to approximately 45-50°C, the appropriate volume of the fungicide stock solution is added to the molten agar to achieve the desired final concentrations.
- A control plate containing the solvent used for the stock solution but no fungicide is also prepared.
- The amended and control media are then poured into sterile Petri dishes and allowed to solidify.

3. Inoculation:

- A small mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a pure culture of the target fungal pathogen.
- The mycelial plug is placed, mycelium-side down, in the center of each fungicide-amended and control plate.

4. Incubation:

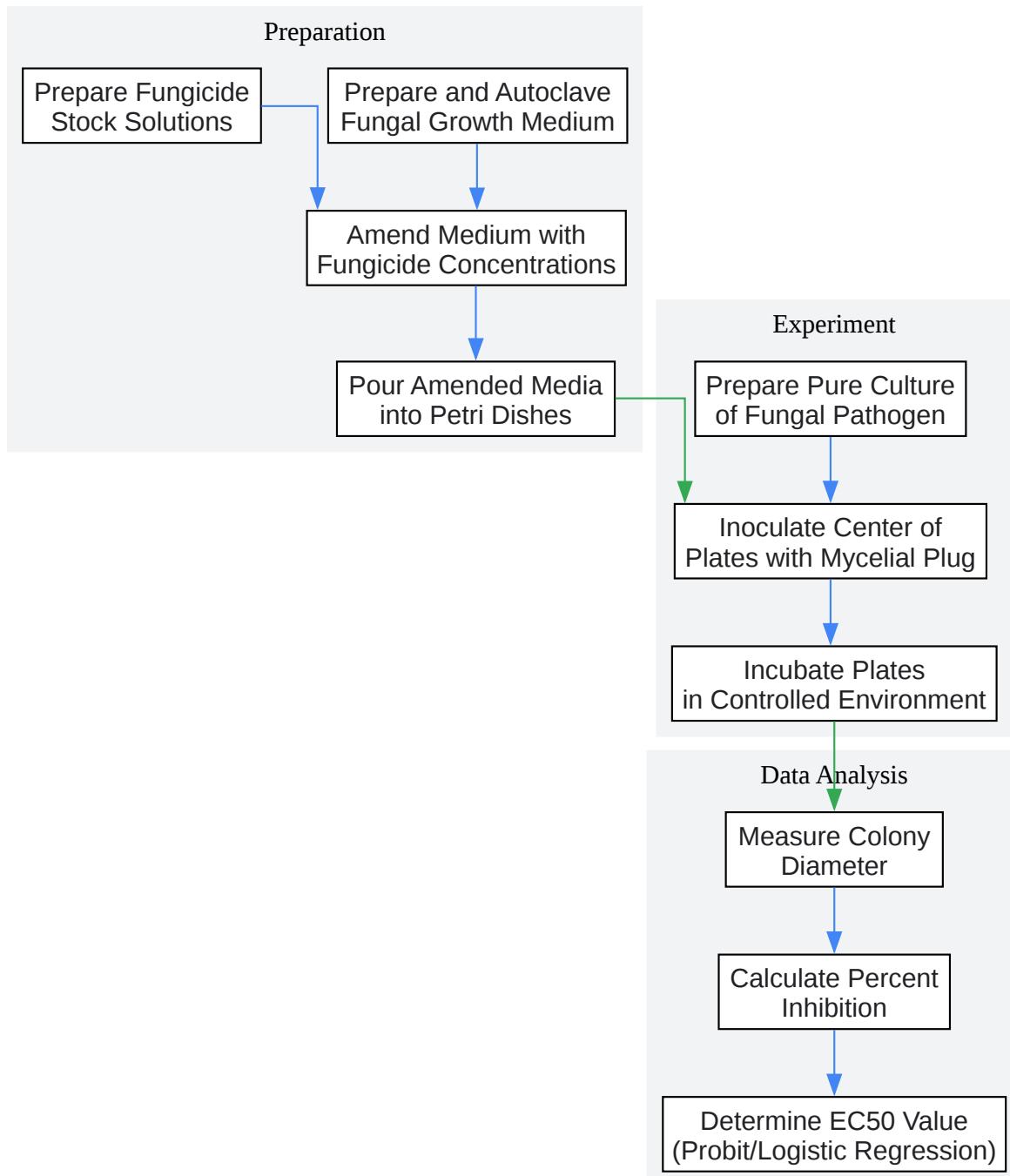
- The inoculated plates are incubated in the dark at a temperature optimal for the growth of the specific fungus (e.g., 25°C).

5. Data Collection and Analysis:

- The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
- The percentage of mycelial growth inhibition is calculated for each fungicide concentration using the following formula:

where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

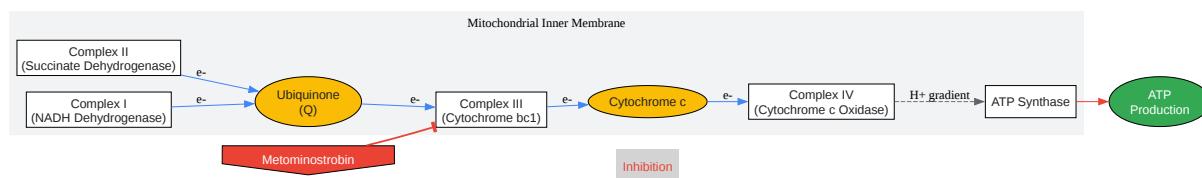
- The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

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Experimental workflow for the poisoned food technique.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Metominostrobin, like other strobilurin fungicides, acts by disrupting the fungal respiratory chain. Specifically, it targets the Quinone outside (Q_o) site of the cytochrome bc₁ complex (also known as Complex III) in the inner mitochondrial membrane. This binding action blocks the transfer of electrons from ubiquinol to cytochrome c, which is a critical step in the electron transport chain. The inhibition of this process disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to the cessation of fungal growth and eventual cell death.



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Signaling pathway of **Metominostrobin**'s mode of action.

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References

- 1. In Vitro and Ex Vivo Antifungal Activities of Metconazole against the Rice Blast Fungus *Pyricularia oryzae* - PMC [pmc.ncbi.nlm.nih.gov]

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